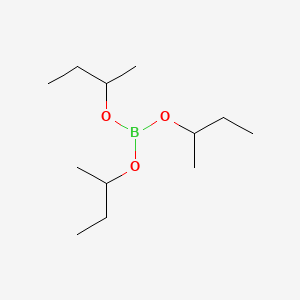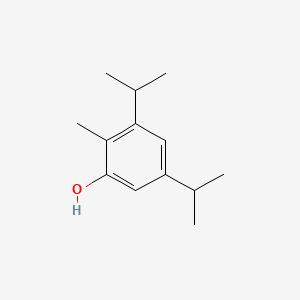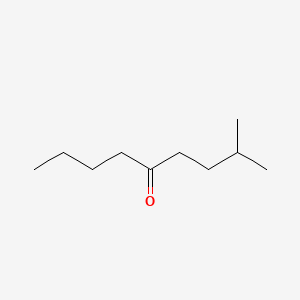
2-Methyl-5-nonanone
Overview
Description
2-Methyl-5-nonanone is an organic compound with the molecular formula C10H20O. It is a methyl ketone characterized by a nine-carbon backbone with a ketone functional group positioned at the fifth carbon atom. This compound is also known by its IUPAC name, 2-methyl-nonan-5-one .
Preparation Methods
2-Methyl-5-nonanone can be synthesized through various methods. One common synthetic route involves the reaction of 5-nonanone with n-propylmagnesium chloride, following the general procedure for Grignard reactions . Another method includes the oxidation of nonanal using an oxidizing agent such as potassium permanganate . Industrial production methods often involve the condensation of acetone with butyraldehyde, followed by subsequent reactions to form the desired ketone .
Chemical Reactions Analysis
2-Methyl-5-nonanone undergoes several types of chemical reactions, including:
Scientific Research Applications
2-Methyl-5-nonanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-nonanone involves its interaction with molecular targets and pathways within biological systems. It can inhibit certain bacterial enzymes, such as the DnaKJE-ClpB bichaperone system, which is involved in protein folding and stress responses . This inhibition can affect bacterial growth and survival, making it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
2-Methyl-5-nonanone can be compared with other similar compounds, such as:
5-Nonanone:
2-Methyl-5-ethylnonane: A similar compound with an additional ethyl group, which affects its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other related compounds.
Properties
IUPAC Name |
2-methylnonan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-5-6-10(11)8-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHWSJQOVKDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176832 | |
| Record name | 5-Nonanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-02-1 | |
| Record name | 5-Nonanone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022287021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3368883.png)
![[2-Methyl-2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B3368884.png)

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)
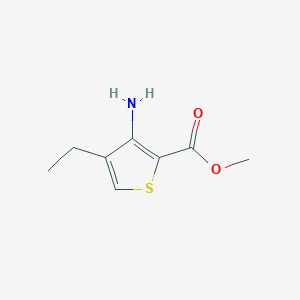
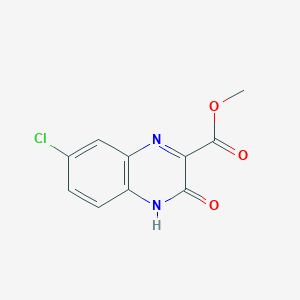
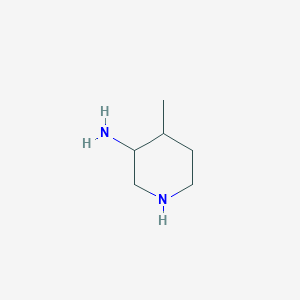
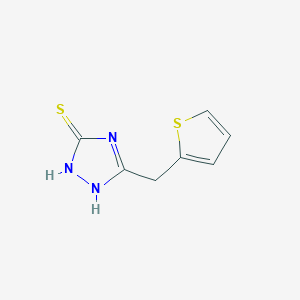

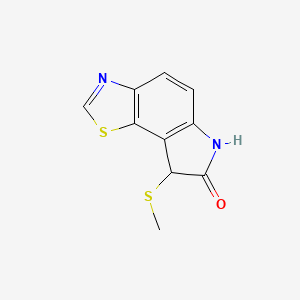
![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)
